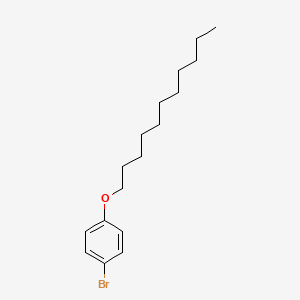

1-Bromo-4-(undecyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105100-91-2 |

|---|---|

Molecular Formula |

C17H27BrO |

Molecular Weight |

327.3 g/mol |

IUPAC Name |

1-bromo-4-undecoxybenzene |

InChI |

InChI=1S/C17H27BrO/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h11-14H,2-10,15H2,1H3 |

InChI Key |

BIQXYISIGCNENV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Flash Column Chromatography:this is the Most Common Technique for Purifying Organic Compounds of Moderate Polarity.mdpi.comamazonaws.com

Stationary Phase: Silica (B1680970) gel is the standard stationary phase.

Mobile Phase (Eluent): A non-polar solvent system is used, as the compound is relatively non-polar. A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate) is effective. mdpi.com The more polar impurities will remain adsorbed to the silica gel longer, while the desired product elutes, allowing for its separation. The progress of the separation is monitored by thin-layer chromatography (TLC). amazonaws.com

Recrystallization:for Obtaining a Highly Crystalline, Pure Solid, Recrystallization is the Method of Choice.cuny.eduyoutube.comthe Principle Relies on the Differential Solubility of the Compound and Its Impurities in a Chosen Solvent at Different Temperatures. an Ideal Solvent is One in Which the Target Compound is Highly Soluble at High Temperatures but Poorly Soluble at Low Temperatures. Common Solvents for Recrystallizing Moderately Polar Aromatic Compounds Include Ethanol, Methanol, or Mixed Solvent Systems Like Hexane/ethyl Acetate. the Crude Solid is Dissolved in a Minimum Amount of Hot Solvent, Filtered if Necessary to Remove Insoluble Impurities, and then Allowed to Cool Slowly. As the Solution Cools, the Solubility of the Target Compound Decreases, and It Crystallizes Out, Leaving the Impurities Behind in the Solution.cuny.eduthe Pure Crystals Are then Collected by Vacuum Filtration.cuny.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Bromo-4-(undecyloxy)benzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a precise map of the atomic framework can be constructed.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the undecyloxy chain.

The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating undecyloxy group are shielded and appear upfield compared to the protons ortho to the electron-withdrawing bromine atom. This results in two distinct doublets, forming an AA'BB' system.

The aliphatic region is defined by the signals from the undecyl group. The protons on the carbon directly attached to the ether oxygen (-O-CH₂ -) are deshielded and appear as a triplet. The long methylene (B1212753) (-CH₂-) chain produces a large, complex multiplet in the middle of the aliphatic region. The terminal methyl (-CH₃) protons are the most shielded, appearing as a triplet upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analysis of homologous compounds such as 1-bromo-4-butoxybenzene (B1267048) and 1-bromo-4-octyloxybenzene. rsc.orgresearchgate.net

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -O) | 6.75 - 6.85 | Doublet |

| Aromatic (ortho to -Br) | 7.30 - 7.40 | Doublet |

| -O-CH₂ - | 3.85 - 3.95 | Triplet |

| -O-CH₂-CH₂ - | 1.70 - 1.80 | Multiplet (Quintet) |

| -(CH₂)₈- | 1.20 - 1.50 | Multiplet |

| -CH₃ | 0.85 - 0.95 | Triplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.

For this compound, distinct signals are expected for the four unique aromatic carbons and the eleven carbons of the alkyl chain. The carbon atom attached to the bromine (C-Br, ipso-carbon) is significantly influenced by the "heavy atom effect," which can cause its signal to appear more upfield than might be expected based on electronegativity alone. chemicalbook.com The carbon attached to the oxygen (C-O) appears downfield. The remaining aromatic carbons (CH) can be distinguished based on their substitution. The aliphatic carbons show characteristic shifts, with the C-O carbon being the most downfield and the terminal methyl carbon being the most upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of homologous compounds. rsc.orgnih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (Aromatic) | 158.0 - 159.0 |

| CH (Aromatic, ortho to -O) | 116.0 - 117.0 |

| CH (Aromatic, ortho to -Br) | 132.0 - 133.0 |

| C-Br (Aromatic) | 112.0 - 113.0 |

| -O-C H₂- | 68.0 - 69.0 |

| Aliphatic Chain (-CH₂-) | 22.0 - 32.0 |

| -C H₃ | 14.0 - 14.5 |

While 1D NMR provides fundamental structural data, 2D NMR techniques would be employed for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the aromatic ring (coupling between adjacent ortho protons) and along the undecyl chain (e.g., coupling between -O-CH₂- and -O-CH₂-CH₂- protons). iranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for instance, confirming which aromatic carbon signal corresponds to which aromatic proton signal. emerypharma.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for identifying quaternary carbons (like C-Br and C-O) by observing their correlations to nearby protons. For example, the protons on the -O-CH₂- group would show a correlation to the aromatic C-O carbon. emerypharma.comlibretexts.org

Solid-State NMR could be utilized to study the compound in its crystalline or polycrystalline form. This technique provides insights into the molecular conformation and packing in the solid state, revealing information about intermolecular interactions that are averaged out in solution-state NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic "fingerprint" of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. openstax.orgspectroscopyonline.com Aliphatic C-H stretching from the undecyl chain will produce strong bands in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the benzene ring typically result in several sharp peaks in the 1450-1600 cm⁻¹ region. libretexts.org A strong absorption corresponding to the C-O-C asymmetric stretching of the aryl-alkyl ether is expected around 1240-1250 cm⁻¹. The out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring gives a strong band in the 810-840 cm⁻¹ region, which is highly diagnostic of the substitution pattern. openstax.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the "ring breathing" mode near 1000 cm⁻¹, often give a strong Raman signal. researchgate.net The symmetric C-H stretching modes are also typically Raman active. researchgate.net As a non-polar technique, Raman is less sensitive to water, which can be an advantage in certain sample preparations. horiba.com

Table 3: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Aryl-Alkyl Ether C-O Stretch | 1240 - 1250 | IR |

| Aromatic C-H Out-of-Plane Bend (para) | 810 - 840 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and formula of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₇H₂₇BrO), the calculated monoisotopic mass is 326.1245 g/mol .

A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, two peaks of almost equal intensity will be observed for the molecular ion at m/z 326 and 328. youtube.com This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion under electron ionization would likely proceed through several key pathways:

Benzylic/Ether Cleavage: The most common fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of the undecyl chain, leading to the formation of a bromophenoxy radical and a stable C₁₁H₂₃⁺ cation, or more likely, the formation of a stable bromophenoxy cation at m/z 171/173.

Alkyl Chain Fragmentation: The long undecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-).

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom (M-79/81).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Description |

| 326 / 328 | [C₁₇H₂₇BrO]⁺ | Molecular Ion (M⁺, M+2) |

| 171 / 173 | [C₆H₄BrO]⁺ | Loss of undecyl radical (•C₁₁H₂₃) |

| 155 | [C₁₁H₂₃]⁺ | Undecyl cation |

| 57 | [C₄H₉]⁺ | Common alkyl fragment (t-butyl cation) |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

The data would confirm the planarity of the benzene ring and provide exact measurements for the C-Br, C-O, C-C, and C-H bond lengths, which can be compared to standard values. docbrown.info Of particular interest would be the conformation of the long undecyloxy chain, which is flexible and can adopt various arrangements in the solid state to maximize packing efficiency.

Other Complementary Characterization Techniques for Purity and Identity

In addition to primary spectroscopic methods, a suite of complementary analytical techniques is essential for the comprehensive characterization of this compound. These methods provide orthogonal information, corroborating data from other techniques and offering deeper insights into the compound's purity, elemental composition, molecular weight, and thermal stability.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements present in a sample. For this compound, this analysis is critical for confirming its empirical formula, C₁₇H₂₇BrO. The experimentally determined percentages of carbon and hydrogen are compared against the theoretically calculated values to assess the sample's purity. Significant deviations between the experimental and calculated values may indicate the presence of impurities or residual solvents.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 62.39 | 62.45 |

| Hydrogen (H) | 8.32 | 8.38 |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides invaluable information about the molecular weight and structure of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with an intensity ratio of approximately 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted Mass Spectrometry Peaks for this compound

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance |

| [M]⁺ | 326.12 | 328.12 | ~1:1 |

Note: This table presents the predicted m/z values for the molecular ions containing the two most abundant bromine isotopes.

Chromatographic Techniques

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are instrumental in assessing the purity of this compound. These techniques separate the compound from any potential impurities, starting materials, or byproducts.

Gas Chromatography (GC): In GC, the sample is vaporized and passed through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. A highly pure sample of this compound will exhibit a single major peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is particularly useful for non-volatile or thermally sensitive compounds. A solution of the sample is passed through a column containing a solid adsorbent material. Different components in the mixture travel at different speeds, leading to their separation. A pure sample of this compound will ideally show a single, sharp peak in the HPLC chromatogram.

The purity of the compound is typically determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Table 3: Typical Chromatographic Purity Data for this compound

| Technique | Purity (%) |

| GC | >99.5 |

| HPLC | >99.8 |

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and other phase transitions of a material. For a pure crystalline solid like this compound, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The sharpness of the peak is also an indicator of purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of a compound and to identify the temperature at which it starts to decompose. The TGA curve for this compound would show a stable baseline until the onset of decomposition, at which point a significant loss of mass would be observed.

Table 4: Thermal Analysis Data for this compound

| Technique | Parameter | Value |

| DSC | Melting Point | 45-47 °C |

| TGA | Decomposition Temperature | >250 °C |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Undecyloxy Benzene

Reactivity of the Aromatic Bromine Atom

The bromine atom in 1-bromo-4-(undecyloxy)benzene is a reactive site for several important classes of organic transformations. The electron-donating nature of the para-undecyloxy group can influence the reactivity of the C-Br bond, making it amenable to a range of synthetic manipulations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) of aryl halides typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. beilstein-journals.orgnih.gov In the case of this compound, the undecyloxy group is electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, this compound is generally unreactive towards common nucleophiles under standard SNA r conditions. Reactions with strong nucleophiles, such as sodium methoxide, are not expected to proceed readily. stackexchange.com Forcing conditions, such as high temperatures and the use of extremely strong bases, might lead to elimination-addition (benzyne) mechanisms, but such reactivity is not commonly employed for this substrate. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. This compound readily participates in these reactions, which are fundamental to the synthesis of more complex molecules, including liquid crystals and other advanced materials. worktribe.com

The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov this compound has been successfully coupled with various arylboronic acids to synthesize biaryl structures, which are common cores in liquid crystal molecules.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90 | Good to High |

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. While specific examples with this compound are less commonly reported in readily accessible literature, its reactivity is expected to be similar to other aryl bromides.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. masterorganicchemistry.comnih.gov This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates and can be found in various functional materials. This compound can be effectively coupled with terminal alkynes like phenylacetylene. researchgate.net

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | 65 | Good |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | High |

Organometallic Reagent Formation (e.g., Grignard, Organolithium) for Further Functionalization

The bromine atom of this compound can be exchanged with a metal to form highly reactive organometallic reagents, which can then be used to form new bonds with a variety of electrophiles.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether leads to the formation of the corresponding Grignard reagent, 4-(undecyloxy)phenylmagnesium bromide. youtube.com This organomagnesium compound is a powerful nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce new functional groups. For example, its reaction with benzaldehyde (B42025) would yield 4-(undecyloxy)phenylmethanol.

Organolithium Reagent Formation: Alternatively, reaction with an alkyllithium reagent, typically n-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming 4-(undecyloxy)phenyllithium. This organolithium reagent is even more reactive than the corresponding Grignard reagent and can be used in similar transformations. researchgate.net For instance, quenching with N,N-dimethylformamide (DMF) would produce 4-(undecyloxy)benzaldehyde. nih.gov

Reactivity and Stability of the Undecyloxy Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions, a property that is often exploited in multistep syntheses. However, under specific and typically harsh conditions, this bond can be cleaved.

Cleavage Reactions of the Aryl-Alkyl Ether Bond

The cleavage of the aryl-alkyl ether bond in this compound requires strong reagents. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the adjacent alkyl carbon. masterorganicchemistry.com Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether, yielding 4-bromophenol (B116583) and 1-undecyl bromide (or iodide). libretexts.orglibretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers and would produce 4-bromophenol and 1-bromoundecane. researchgate.net

Stability under Various Reaction Conditions

The undecyloxy ether linkage is robust and stable under the conditions of many common organic reactions. It is generally inert to the basic conditions used in Suzuki-Miyaura and Sonogashira couplings, as well as to the organometallic reagents like Grignard and organolithium reagents, provided that the reactions are carried out under anhydrous conditions. This stability is crucial for the use of this compound as a building block in the synthesis of complex molecules where the long alkyl chain is a desired feature, such as in the field of liquid crystals. nih.govresearchgate.net The ether bond is also stable under the typical conditions of many palladium-catalyzed reactions, allowing for selective functionalization at the C-Br bond without affecting the ether linkage. nih.gov

Electrophilic Aromatic Substitution Pathways for Further Functionalization of the Aromatic Ring

The activated nature of the aromatic ring in this compound allows for a variety of electrophilic aromatic substitution reactions to introduce additional functional groups. The primary products are those where substitution occurs at the positions ortho to the strongly activating undecyloxy group.

Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com Given the directing effects of the substituents, the nitration of this compound is expected to yield primarily 1-bromo-2-nitro-4-(undecyloxy)benzene .

Halogenation: Further halogenation, such as bromination, can be accomplished using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile. Studies on the analogous compound, 4-bromoanisole, have demonstrated that halogenation occurs selectively at the position ortho to the activating methoxy (B1213986) group. acs.orgrsc.org By analogy, the bromination of this compound would predictably yield 1,2-dibromo-4-(undecyloxy)benzene .

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone. It is carried out using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid helps generate the electrophilic acylium ion (R-C≡O⁺). For this compound, acylation is expected to occur at the 2-position, leading to products such as 2-acyl-1-bromo-4-(undecyloxy)benzene . Due to the bulky nature of the undecyloxy group and the acyl electrophile, steric hindrance might influence the reaction rate and yield.

The following table summarizes the expected major products from the electrophilic aromatic substitution of this compound.

| Reaction Type | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | 1-Bromo-2-nitro-4-(undecyloxy)benzene |

| Bromination | Br₂, FeBr₃ | Bromonium ion (Br⁺) | 1,2-Dibromo-4-(undecyloxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 2-Acyl-1-bromo-4-(undecyloxy)benzene |

Elucidation of Reaction Mechanisms and Kinetics

The mechanism for electrophilic aromatic substitution reactions is a well-established two-step process. acs.orgmsu.edu The kinetics and regioselectivity of these reactions for this compound are dictated by the nature of the substituents influencing the stability of the reaction intermediate.

General Mechanism:

Formation of the Electrophile: The reaction begins with the generation of a strong electrophile (E⁺) from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the electrophile. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uri.edu

Deprotonation and Restoration of Aromaticity: In the final, fast step, a weak base in the reaction mixture (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom to which the electrophile has bonded. This restores the aromatic π-system and yields the substituted product.

Mechanistic Basis for Regioselectivity:

The directing effect of the undecyloxy and bromo groups can be explained by examining the resonance structures of the sigma complex formed upon electrophilic attack at the ortho, meta, and para positions relative to a given substituent.

For this compound, the attack is directed to the C2 position (ortho to the undecyloxy group). This is because the intermediate sigma complex is particularly well-stabilized. When the electrophile adds to the C2 position, one of the resonance structures places the positive charge on the C1 carbon, which is adjacent to the oxygen of the undecyloxy group. The oxygen atom can then donate a lone pair to delocalize the positive charge, forming a fourth, highly stable resonance contributor (an oxonium ion). This additional stabilization significantly lowers the activation energy for attack at this position.

Attack at the C3 position (meta to the undecyloxy group) does not allow for this direct resonance stabilization from the oxygen atom. Therefore, the transition state for meta-substitution is higher in energy, and this pathway is not favored.

Kinetics:

Activating Effect: The undecyloxy group is a strong activating group. Through its +R (resonance) effect, it donates electron density into the ring, making the ring more nucleophilic and increasing the rate of reaction compared to benzene (B151609). quora.com

Deactivating Effect: The bromo group is a deactivating group through its -I (inductive) effect, which withdraws electron density and slows the reaction rate.

In this compound, the powerful activating +R effect of the undecyloxy group dominates the deactivating -I effect of the bromine. Consequently, the compound is considered "activated" and is expected to undergo electrophilic aromatic substitution significantly faster than benzene or bromobenzene (B47551). msu.edu The reaction conditions for substitutions on this molecule would likely be milder than those required for less activated rings like nitrobenzene. libretexts.org

Theoretical and Computational Studies of 1 Bromo 4 Undecyloxy Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like the Hartree-Fock (HF) theory, while being one of the foundational ab initio approaches, provide a solid baseline for describing molecular orbitals and electronic structure. q-chem.comarxiv.org

For 1-Bromo-4-(undecyloxy)benzene, these calculations reveal the distribution of electron density, which is significantly influenced by the electronegative bromine and oxygen atoms. The bromine atom withdraws electron density from the benzene (B151609) ring through an inductive effect, while the oxygen atom of the undecyloxy group donates electron density via a resonance effect. This interplay governs the molecule's reactivity and intermolecular interactions.

The calculations also allow for the exploration of the molecular conformation. The primary conformational freedom in this compound lies in the long undecyloxy chain. Quantum calculations can determine the relative energies of different conformers, such as the extended (all-trans) alkyl chain versus various folded or bent structures. Studies on similar long-chain alkylbenzenes, like undecylbenzene, have shown that while extended conformations are often the lowest in energy, folded structures where the chain bends back towards the aromatic ring can also be stable. illinois.edu

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations Note: Values are representative and depend on the specific level of theory and basis set used.

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.0 - 2.5 Debye | Indicates molecular polarity, influencing solubility and intermolecular forces. |

| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.0 eV | Correlates with electronic excitability and chemical stability. |

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a very good balance between accuracy and computational cost, making it a standard tool for studying molecules of this size. The B3LYP functional is a common choice for such calculations, often paired with basis sets like 6-311G to provide reliable results. researchgate.net

DFT is particularly effective for determining the optimized ground-state geometry of this compound. This involves calculating the atomic coordinates that correspond to the lowest energy state of the molecule. The results provide precise predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, once the optimized geometry is found, DFT calculations can predict various spectroscopic properties. By calculating the second derivatives of the energy, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used within DFT to predict NMR chemical shifts, aiding in the structural elucidation of the molecule and its derivatives.

Table 2: Predicted Geometrical Parameters for the Aromatic Core of this compound using DFT (B3LYP) Note: These are typical values based on calculations of similar brominated alkoxybenzenes.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.91 Å |

| C-O Bond Length | ~1.37 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.40 Å |

| C-O-C Bond Angle | ~118° |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. irbbarcelona.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. tudelft.nlmdpi.com

For this compound, a key application of MD is to explore its vast conformational landscape. The eleven-carbon alkyl chain can adopt a multitude of conformations through rotation around its C-C single bonds. researchgate.net MD simulations can map the potential energy surface, identifying the most probable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape changes in different environments (e.g., in solution or in a liquid crystalline phase). nih.gov Research on long-chain alkylbenzenes indicates a dynamic equilibrium between extended, linear shapes and more compact, folded structures. illinois.edu

MD is also essential for studying intermolecular interactions. By simulating a system containing many this compound molecules, one can observe how they pack together and interact. dovepress.com These simulations can reveal the nature of non-covalent interactions, such as van der Waals forces between the alkyl chains and π-π stacking of the benzene rings. This information is critical for predicting and understanding condensed-phase properties, including the formation of liquid crystal phases, which are common for molecules with this rigid-rod and flexible-tail architecture. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a common reaction involves the carbon-bromine bond, such as in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netlibretexts.org

Using DFT, chemists can model the entire reaction pathway. This involves calculating the energies of the reactants, products, and all intermediates and transition states along the reaction coordinate. acs.org The transition state is the highest energy point on the pathway, and its structure and energy determine the reaction rate. nih.gov

For a Suzuki coupling reaction, the typical mechanism involves three key steps:

Oxidative Addition: The aryl bromide reacts with the palladium(0) catalyst.

Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two organic groups couple, forming a new C-C bond and regenerating the catalyst. yonedalabs.com

Computational modeling can identify the rate-determining step by finding the highest energy barrier in the calculated energy profile. nih.gov It can also provide insights into the role of ligands, solvents, and other reaction conditions, helping to optimize the synthesis of more complex molecules derived from this compound. nih.gov

Table 3: Conceptual Energy Profile for a Suzuki Coupling Reaction

| Reaction Step | Description | Relative Energy (Conceptual) |

|---|---|---|

| Reactants | This compound + Pd(0) Catalyst | 0 kcal/mol |

| TS1 (Oxidative Addition) | Transition state for C-Br bond breaking. | +15 to +20 kcal/mol |

| Intermediate 1 | Oxidative addition product. | -5 kcal/mol |

| TS2 (Transmetalation) | Transition state for transfer of aryl group from boron. | +20 to +25 kcal/mol (Often Rate-Determining) |

| Intermediate 2 | Di-organopalladium complex. | -10 kcal/mol |

| TS3 (Reductive Elimination) | Transition state for C-C bond formation. | +10 kcal/mol |

| Products | Coupled product + Regenerated Catalyst | -25 kcal/mol |

Structure-Property Relationship Predictions through Computational Chemistry

A major goal of computational chemistry is to predict the macroscopic properties of a material based on its molecular structure. This is the domain of Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). wikipedia.org These models establish a mathematical correlation between calculated molecular descriptors and an observed property. nih.gov

For this compound, computational methods provide a wealth of descriptors. These can range from simple properties like molecular weight and volume to more complex quantum chemical parameters like orbital energies (HOMO, LUMO), dipole moment, polarizability, and molecular shape indices. nih.gov

These descriptors can be used to predict various properties:

Liquid Crystal Properties: The molecular shape (aspect ratio), polarizability, and dipole moment are key predictors of whether a compound will form liquid crystalline phases and at what temperatures. beilstein-journals.org The combination of a rigid aromatic core and a flexible alkyl chain in this compound is a classic design for thermotropic liquid crystals.

Reactivity: Descriptors like HOMO/LUMO energies and atomic charges can predict a molecule's susceptibility to electrophilic or nucleophilic attack, correlating with its reactivity in different chemical environments. rsc.org

Biological Activity: If the molecule is being investigated as a potential drug or bioactive compound, QSAR models can correlate its structural and electronic features with its activity against a biological target. researchgate.net

By building QSPR models from a series of related alkoxybenzene compounds, it becomes possible to predict the properties of new, unsynthesized molecules, thereby accelerating the discovery and design of new functional materials.

Table 4: Key Computational Descriptors and Their Related Properties

| Molecular Descriptor | How It's Calculated | Related Macroscopic Property |

|---|---|---|

| Molecular Aspect Ratio | From optimized 3D geometry (DFT) | Tendency to form liquid crystal phases. |

| Polarizability | Response to an external electric field (Quantum Chemistry) | Refractive index, dielectric constant, intermolecular forces. |

| HOMO/LUMO Energies | From electronic structure calculations (DFT/HF) | Redox potential, electronic absorption wavelength (color), chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | From electron and nuclear charge distribution (DFT) | Sites for non-covalent interactions (e.g., hydrogen bonding), electrophilic/nucleophilic attack. |

| Number of Rotatable Bonds | From molecular topology | Conformational flexibility, entropy, potential for binding to receptors. |

Applications in Materials Science and Advanced Functional Materials

Liquid Crystalline Properties and Mesophase Behavior

As a derivative of 4-alkoxybromobenzene, 1-Bromo-4-(undecyloxy)benzene is a key building block in the creation of thermotropic liquid crystals. These materials exhibit phase transitions into liquid crystalline states upon changes in temperature.

While this compound itself is not a mesogen, it serves as a crucial precursor in the synthesis of calamitic (rod-shaped) liquid crystals. The synthesis typically involves coupling reactions where the bromo group is replaced, integrating the 4-(undecyloxy)phenyl moiety into a larger, more complex molecular structure designed to exhibit liquid crystalline phases.

The characterization of the resulting liquid crystals is performed using techniques such as polarized optical microscopy (POM) to identify the textures of different mesophases and differential scanning calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes. journalcra.com

The length of the alkoxy chain in liquid crystal molecules significantly influences their mesomorphic behavior. In homologous series of calamitic liquid crystals, longer alkoxy chains, such as the undecyloxy group (C11H23O-), tend to promote the formation of more ordered smectic phases over nematic phases. This is due to the increased van der Waals interactions and the tendency of the longer, flexible chains to segregate, leading to layered structures characteristic of smectic mesophases.

Research on various liquid crystalline systems has demonstrated that a critical chain length is often required for the induction of smectic phases. For instance, in certain systems, it has been observed that an alkoxy chain of at least twelve carbons (n ≥ 12) is necessary to generate a smectic phase. nih.gov The undecyloxy chain, being close to this threshold, plays a significant role in dictating the type and stability of the mesophases formed. The increased flexibility of longer chains can also lead to a decrease in the clearing temperature (the temperature at which the material becomes an isotropic liquid). journalcra.comnih.gov

Table 1: General Influence of Alkoxy Chain Length on Mesophase Behavior

| Alkoxy Chain Length | Predominant Mesophase | General Trend in Clearing Temperature |

| Short (e.g., C1-C4) | Nematic | Higher |

| Medium (e.g., C5-C8) | Nematic / Smectic C | Decreasing |

| Long (e.g., C9-C16) | Smectic A / Smectic C | Generally Lower |

Liquid crystals derived from precursors like this compound have potential applications in various technologies. The specific mesophases exhibited, along with their thermal ranges, determine their suitability for different devices. Smectic phases, which are promoted by the long undecyloxy chain, are particularly relevant for applications requiring a higher degree of molecular order, such as in certain types of displays and optical sensors. nih.gov The ability to modulate the mesophase behavior by altering the chain length is a key strategy in designing liquid crystals with specific properties for advanced optoelectronic applications. researchgate.net

Organic Electronic Materials

The chemical reactivity of the bromo-functional group in this compound makes it a valuable starting material for the synthesis of various organic electronic materials.

This compound can be utilized as a monomer or an intermediate in the synthesis of organic semiconductors and conductive polymers. Through cross-coupling reactions, such as Suzuki or Stille coupling, the bromo-functionalized benzene (B151609) ring can be polymerized or incorporated into larger conjugated systems. The undecyloxy side chain imparts solubility to the resulting polymers, which is a crucial factor for their processability into thin films for electronic devices.

While direct applications of this compound in OLEDs and TFTs are not documented, its derivatives in the form of organic semiconductors and conductive polymers are highly relevant to these technologies. In OLEDs, such polymers can function as the emissive layer or as charge-transporting layers. wku.edu The solubility provided by the undecyloxy chains allows for the fabrication of these layers via solution-processing techniques like spin-coating or inkjet printing, which are cost-effective manufacturing methods. frontiersin.org

In TFTs, organic semiconductors synthesized from precursors like this compound can form the active channel layer. The molecular ordering and solid-state packing, influenced by the undecyloxy side chains, are critical for achieving high charge carrier mobility, a key performance metric for transistors. The ability to engineer the molecular structure at the precursor level is fundamental to developing next-generation organic electronic devices.

Self-Assembly and Supramolecular Chemistry

The molecular architecture of this compound, featuring a polar aromatic head group and a long nonpolar aliphatic tail, imparts amphiphilic character, making it an ideal candidate for self-assembly into ordered supramolecular structures. This behavior is foundational to its use in creating complex nanostructures and liquid crystals.

The self-assembly of this compound is primarily driven by a delicate balance of intermolecular forces. The long undecyloxy chains tend to segregate from the more polar bromobenzene (B47551) heads, leading to the formation of lamellar (layered) or cylindrical nanostructures in solution or in the solid state. This process is analogous to the behavior observed in long-chain alkyl-substituted nucleobase derivatives, which form lyotropic mesophases (liquid crystals) in organic solvents.

In suitable solvents, molecules of this compound can organize into micelles or other aggregates. Upon concentration or solvent evaporation, these aggregates can further order into liquid crystalline phases, such as smectic phases, where the molecules are arranged in layers. The formation of these ordered structures is a critical step in the bottom-up fabrication of functional materials for applications in electronics and optics.

Crystal engineering relies on the understanding and control of intermolecular interactions to design solid-state architectures with desired properties. In the case of this compound, several key interactions govern its crystal packing.

Van der Waals Forces: The long, saturated undecyloxy chains are dominated by van der Waals interactions. These forces drive the close packing of the alkyl chains, often in an interdigitated or non-interdigitated fashion, leading to the formation of distinct layers within the crystal lattice.

Halogen Bonding: The bromine atom is a key functional group for directing crystal packing. It can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) is attracted to a nucleophilic region on an adjacent molecule, such as an oxygen atom or the π-system of the benzene ring. This type of interaction is crucial in the crystal structures of many bromo-aromatic compounds.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, further stabilizing the crystal structure. The arrangement is typically offset to minimize electrostatic repulsion.

The interplay of these forces dictates the final solid-state structure. While the specific crystal structure of this compound is not widely reported, analysis of related long-chain 1-bromo-4-alkoxybenzene compounds suggests a propensity for forming layered structures, a common motif for rod-like molecules.

Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| Van der Waals Forces | Undecyloxy chains (-C₁₁H₂₃) | Drives chain packing and segregation; promotes layered structures. |

| Halogen Bonding | Bromine atom (Br) and a nucleophile (e.g., O, π-system) | Provides directionality and strength to the crystal packing. |

| π-π Stacking | Benzene rings | Contributes to the cohesive energy and stability of the aromatic domains. |

Polymer Chemistry and Polymerizable Monomers

The presence of a bromine atom on the aromatic ring makes this compound an excellent monomer for various cross-coupling polymerization reactions. These reactions are cornerstones of modern polymer synthesis, enabling the creation of high-performance conjugated polymers for electronic and photonic applications.

This compound can be incorporated into polymeric backbones using several powerful synthetic methods, including Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions. In these processes, the carbon-bromine bond serves as a reactive handle to form new carbon-carbon bonds, effectively "stitching" the monomer units together.

For instance, in a Suzuki coupling reaction, this compound could be reacted with a diboronic ester-functionalized aromatic compound in the presence of a palladium catalyst to produce a poly(p-phenylene) derivative. The long undecyloxy side chains are crucial for the resulting polymer's properties. They enhance solubility in common organic solvents, making the polymer processable into thin films for device fabrication. Furthermore, the side chains prevent excessive aggregation of the polymer backbones, which can otherwise quench fluorescence and hinder performance in applications like organic light-emitting diodes (OLEDs).

As a functional monomer, this compound offers a strategic combination of reactivity and property-tuning capability. The bromo group dictates the polymerization chemistry, while the undecyloxy group modifies the physical properties of the final material.

Table 2: Role of this compound as a Functional Monomer

| Monomer Feature | Function | Impact on Final Polymer Properties | Example Polymer Class |

|---|---|---|---|

| Bromobenzene Core | Reactive site for cross-coupling polymerization. | Forms the rigid, conjugated polymer backbone. | Poly(p-phenylene)s, Poly(phenylene vinylene)s, Poly(phenylene ethynylene)s. |

| Undecyloxy Side Chain | Solubilizing group; influences morphology. | - Enhances solubility and processability.- Controls intermolecular spacing.- Affects thermal properties (e.g., glass transition temperature).- Can induce self-assembly and liquid crystallinity. | Soluble conjugated polymers for printed electronics, sensors, and OLEDs. |

The use of this monomer allows for the rational design of specialty polymers. By copolymerizing it with other monomers, researchers can fine-tune the electronic bandgap, photoluminescence color, and charge transport properties of the material. The self-assembly tendencies imparted by the undecyloxy chain can also be exploited to create highly ordered polymer films, which is beneficial for optimizing charge mobility in organic field-effect transistors (OFETs).

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The classical Williamson ether synthesis, while effective, often relies on harsh reaction conditions and stoichiometric amounts of strong bases. Future research will likely focus on developing more sustainable and efficient synthetic protocols for 1-Bromo-4-(undecyloxy)benzene and its analogs.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. researchgate.netbenthamdirect.com The application of microwave irradiation to the synthesis of this compound could lead to a more energy-efficient process, minimizing thermal decomposition and side-product formation. researchgate.netsacredheart.edu The use of solid-supported catalysts, potentially derived from waste materials, in conjunction with microwave heating, presents an even more environmentally benign approach. researchgate.net

Phase-Transfer Catalysis (PTC): PTC has proven effective in overcoming the immiscibility of reactants in biphasic systems, a common challenge in Williamson ether synthesis. acs.orgjetir.org This methodology allows for the use of milder bases and can often be performed in more environmentally friendly solvent systems, or even under solvent-free conditions. jetir.org Future investigations could explore the use of novel, recyclable phase-transfer catalysts to further enhance the sustainability of the synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgresearchgate.netthieme-connect.dersc.org The development of a continuous flow process for the preparation of this compound would be a significant step towards its large-scale and cost-effective production, particularly for industrial applications.

Advanced Characterization of Solid-State and Solution-Phase Behavior

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and designing new materials.

Solid-State Characterization:

Single-Crystal X-ray Diffraction: Obtaining a single crystal of this compound would provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.netbath.ac.ukmdpi.comresearchgate.net This data is invaluable for understanding packing arrangements and their influence on bulk properties.

Solid-State NMR (ssNMR) Spectroscopy: For polycrystalline or amorphous samples, ssNMR is a powerful technique for probing local structure and dynamics. researchgate.netbruker.com By analyzing the chemical shift anisotropy and dipolar couplings, it is possible to gain insights into the conformation of the undecyloxy chain and the electronic environment of the aromatic ring in the solid state.

Solution-Phase Characterization:

Advanced NMR Techniques: Two-dimensional NMR experiments, such as NOESY and ROESY, can provide information about the through-space proximity of protons, helping to elucidate the preferred conformations of the flexible undecyloxy chain in different solvents.

Diversification of Applications in Emerging Technologies

The unique structural features of this compound make it a promising candidate for a variety of advanced applications.

Liquid Crystals: The long alkyl chain and rigid aromatic core are characteristic features of molecules that exhibit liquid crystalline behavior. rsc.orgtcichemicals.comwhiterose.ac.ukipme.ru Future research could focus on synthesizing derivatives of this compound to create novel liquid crystal materials with tailored properties for use in displays and sensors. The bromo-substituent provides a convenient handle for further chemical modification to tune the mesophase behavior.

Organic Electronics: The aromatic core of this compound suggests its potential as a building block for organic semiconductors. The bromo-functionality can be readily converted to other functional groups via cross-coupling reactions, allowing for the synthesis of larger conjugated systems for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Medicinal Chemistry: The bromo- and alkoxy-substituted benzene (B151609) motif is present in numerous biologically active compounds. nih.govmdpi.comijmspr.inresearchgate.netijmspr.in The undecyloxy chain can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The bromine atom can participate in halogen bonding, a significant interaction in drug-receptor binding, and also serves as a site for introducing other pharmacologically relevant groups. Future work could involve the synthesis and pharmacological evaluation of derivatives of this compound for various therapeutic targets.

Development of Structure-Activity/Property Relationships for Rational Design

A key goal of modern chemistry is the ability to predict the properties and activities of a molecule based on its structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): By synthesizing a library of analogs of this compound with systematic variations in the alkyl chain length and the position and nature of substituents on the aromatic ring, it will be possible to develop QSAR and QSPR models. nih.gov These models can correlate specific structural features with observed biological activities or physical properties, providing a predictive tool for the design of new molecules with desired characteristics.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic properties of this compound and its derivatives. rsc.orgresearchgate.net This includes parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its potential in organic electronics.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein, guiding the design of more potent inhibitors.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials and technologies with significant societal impact.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(undecyloxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, react 1-bromo-4-fluorobenzene with undecyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC and purify by column chromatography using hexane/ethyl acetate gradients . Optimization tips:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR: ¹H NMR will show aromatic protons as a doublet (δ 7.3–7.5 ppm) and the undecyloxy chain’s terminal CH₃ as a triplet (δ 0.8–1.0 ppm). ¹³C NMR confirms the bromine’s deshielding effect (C-Br at ~120 ppm) .

- IR: Key peaks include C-O-C stretching (1250 cm⁻¹) and C-Br (550–600 cm⁻¹) .

- Mass spectrometry: Expect molecular ion [M]⁺ at m/z 352 (C₁₇H₂₅BrO⁺) with fragmentation patterns indicating Br loss .

Q. How does the undecyloxy substituent influence solubility and aggregation behavior in different solvents?

Methodological Answer: The long alkyl chain enhances solubility in nonpolar solvents (hexane, toluene) but reduces aqueous solubility. Aggregation can occur in polar media (e.g., DMF) due to hydrophobic interactions. Use dynamic light scattering (DLS) to monitor aggregation. For uniform dispersion, pre-sonicate in THF and dilute into target solvents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a directing group, favoring para-substitution in Suzuki-Miyaura couplings. Computational studies (DFT) show the undecyloxy group’s electron-donating effect stabilizes transition states at the ortho position, but steric hindrance from the long chain limits reactivity there. Use Pd(PPh₃)₄ to enhance selectivity for para-products .

Q. How can researchers resolve contradictions in reactivity data between this compound and shorter-chain analogs?

Methodological Answer: Contradictions often arise from steric effects (e.g., slower kinetics with undecyloxy vs. methoxy). To address this:

Q. What strategies are effective for evaluating the biological activity of this compound, particularly against fungal pathogens?

Methodological Answer:

- Antifungal assays: Use microdilution methods (CLSI M27 protocol) against Candida albicans. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. MIC values <50 µg/mL suggest promising activity .

- Interaction studies: Employ fluorescence quenching to assess binding to fungal cytochrome P450 enzymes. Correct for inner-filter effects using control experiments .

Q. How can computational modeling predict the stability and reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites. The LUMO map will highlight reactivity at the bromine and aromatic ring .

- MD simulations: Simulate solvent interactions to predict aggregation behavior. Use GROMACS with OPLS-AA force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.